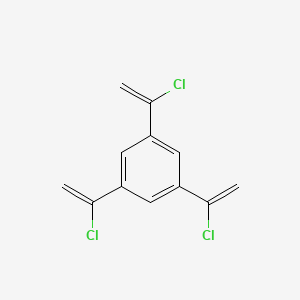
1,3,5-Tris(1-chloroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(1-chloroethenyl)benzene is an organic compound with a benzene ring substituted at the 1, 3, and 5 positions with 1-chloroethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(1-chloroethenyl)benzene typically involves the chlorination of 1,3,5-tris(ethenyl)benzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation or recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(1-chloroethenyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of 1,3,5-tris(ethenyl)benzene or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, or other nucleophiles. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation and reduction can produce a range of oxidized or reduced derivatives.
Scientific Research Applications
1,3,5-Tris(1-chloroethenyl)benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(1-chloroethenyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The specific pathways and targets depend on the context of its use, such as in biological studies or industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-methylethyl)benzene: Similar structure but with methylethyl groups instead of chloroethenyl groups.
1,3,5-Tris(phenylethynyl)benzene: Contains phenylethynyl groups, leading to different chemical properties and applications.
1,3,5-Tris(chloromethyl)benzene: Similar chlorinated benzene derivative with different substituents.
Uniqueness
1,3,5-Tris(1-chloroethenyl)benzene is unique due to the presence of 1-chloroethenyl groups, which impart distinct reactivity and potential applications compared to other similar compounds. Its specific substitution pattern and chemical properties make it valuable for targeted research and industrial uses.
Properties
CAS No. |
91492-90-9 |
|---|---|
Molecular Formula |
C12H9Cl3 |
Molecular Weight |
259.6 g/mol |
IUPAC Name |
1,3,5-tris(1-chloroethenyl)benzene |
InChI |
InChI=1S/C12H9Cl3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H,1-3H2 |
InChI Key |
GJDKGWBYDJULJR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC(=C1)C(=C)Cl)C(=C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


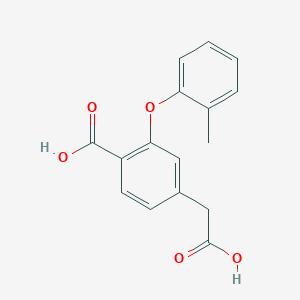
![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
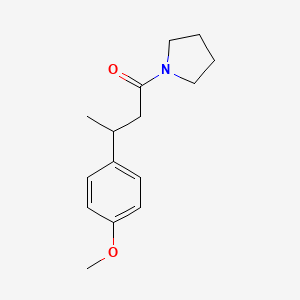
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)

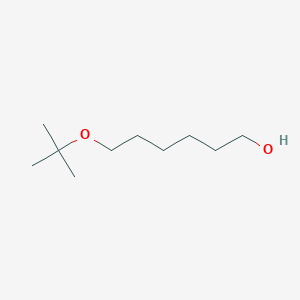

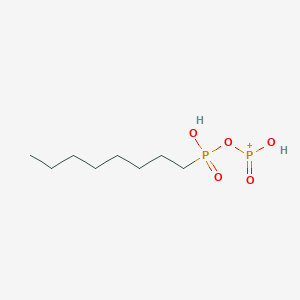
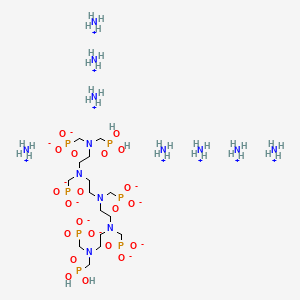
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
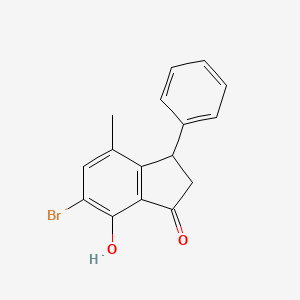

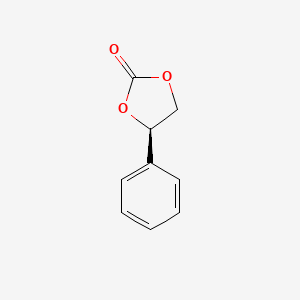
![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
